epsilon-Aminocaproic Acid-d10 Hydrochloride

説明

Introduction to Epsilon-Aminocaproic Acid-d10 Hydrochloride

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

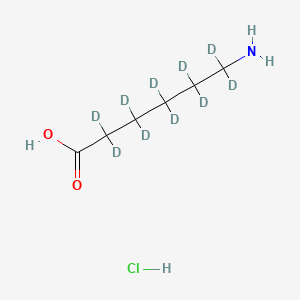

Epsilon-aminocaproic acid-d10 hydrochloride possesses the systematic IUPAC name 6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid hydrochloride, reflecting its precise isotopic composition and structural arrangement. The compound maintains the fundamental six-carbon chain structure characteristic of its parent molecule, with an amino group positioned at the sixth carbon and a carboxylic acid functionality at the first carbon position. The molecular formula C6H4D10ClNO2 indicates the presence of four remaining hydrogen atoms alongside ten deuterium atoms, demonstrating the extensive isotopic substitution that defines this compound.

The structural integrity of epsilon-aminocaproic acid-d10 hydrochloride remains consistent with the parent compound, preserving the essential chemical properties that enable its biological activity. The compound exhibits a molecular weight of 177.69 grams per mole, representing an increase from the non-deuterated version due to the incorporation of heavier deuterium isotopes. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it suitable for various analytical applications and research protocols.

Multiple synonymous nomenclatures exist for this compound, including 6-aminohexanoic acid-d10 hydrochloride and 6-aminocaproic acid-d10 hydrochloride, reflecting different naming conventions within the pharmaceutical and chemical literature. The Chemical Abstracts Service registry number 1246819-49-7 provides a unique identifier for this specific deuterated variant, distinguishing it from other isotopomers and related compounds in chemical databases.

Isotopic Labeling Pattern (Deuterium Substitution Sites)

The deuterium substitution pattern in epsilon-aminocaproic acid-d10 hydrochloride involves strategic placement of deuterium atoms throughout the molecular structure to achieve optimal analytical sensitivity and metabolic tracking capabilities. The compound incorporates deuterium atoms at positions 2,2,3,3,4,4,5,5,6,6 of the hexanoic acid chain, creating a comprehensive isotopic signature that facilitates precise identification and quantification in complex biological matrices.

| Position | Substitution Pattern | Number of Deuterium Atoms |

|---|---|---|

| Carbon 2 | 2,2-dideuterio | 2 |

| Carbon 3 | 3,3-dideuterio | 2 |

| Carbon 4 | 4,4-dideuterio | 2 |

| Carbon 5 | 5,5-dideuterio | 2 |

| Carbon 6 | 6,6-dideuterio | 2 |

| Total | Decadeuterio | 10 |

This systematic deuteration pattern preserves the chemical and biological properties of the parent compound while providing a distinct mass spectral signature for analytical detection. The SMILES notation [2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl clearly delineates the positioning of each deuterium atom within the molecular framework. The InChI key AENOKLOQCCSDAZ-QXHYUYGDSA-N provides additional structural identification, incorporating isotopic information that distinguishes this compound from other aminocaproic acid derivatives.

Historical Development of Deuterated Antifibrinolytic Agents

The development of deuterated antifibrinolytic agents, including epsilon-aminocaproic acid-d10 hydrochloride, emerged from the broader historical context of stable isotope applications in pharmaceutical research. The foundational discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, established the scientific basis for subsequent applications of heavy hydrogen isotopes in chemical and biological research. This discovery marked the beginning of a new era in isotopic chemistry that would eventually revolutionize pharmaceutical analysis and drug development methodologies.

The concept of replacing hydrogen with deuterium represents an application of bioisosterism, whereby similar biological effects to a known drug are produced in an analog designed to confer superior analytical properties. The first patent in the United States granted for deuterated molecules was issued in the 1970s, establishing the legal and commercial framework for developing isotopically labeled pharmaceutical compounds. Since that time, patents on deuterated drugs have become increasingly common, reflecting the growing recognition of their value in pharmaceutical research and development.

The specific development of deuterated epsilon-aminocaproic acid derivatives followed the broader trend of creating stable isotope-labeled versions of established pharmaceutical compounds. Epsilon-aminocaproic acid itself has a clinical history spanning more than 50 years as an antifibrinolytic agent, providing a well-characterized foundation for isotopic modification. The creation of the d10 variant represents a sophisticated approach to isotopic labeling, incorporating sufficient deuterium atoms to provide robust analytical signals while maintaining the fundamental pharmacological properties of the parent compound.

The evolution of deuterated antifibrinolytic agents reflects advances in synthetic chemistry and analytical instrumentation that have made complex isotopic labeling both feasible and valuable for pharmaceutical research. Modern nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry techniques have enhanced the utility of deuterated compounds, enabling researchers to track molecular transformations with unprecedented precision. This technological progress has driven continued interest in developing isotopically labeled pharmaceutical compounds for various research applications.

Role in Modern Isotope-Labeled Pharmaceutical Research

Epsilon-aminocaproic acid-d10 hydrochloride serves multiple critical functions in contemporary pharmaceutical research, representing a versatile tool for investigating drug metabolism, pharmacokinetics, and analytical method development. The compound's extensive deuterium labeling provides exceptional sensitivity for mass spectrometric detection, enabling researchers to distinguish labeled molecules from endogenous compounds in complex biological matrices. This capability proves particularly valuable in studies requiring precise quantification of drug concentrations and metabolic transformations.

The application of epsilon-aminocaproic acid-d10 hydrochloride in liquid chromatography-tandem mass spectrometry methods demonstrates its utility as an internal standard for analytical validation. Research has shown that deuterated versions of pharmaceutical compounds can enhance the accuracy and precision of quantitative analyses by compensating for matrix effects and analytical variability. The compound's chemical similarity to the parent molecule ensures comparable extraction efficiency and chromatographic behavior, while its isotopic signature provides clear differentiation during mass spectrometric detection.

| Research Application | Analytical Advantage | Technical Benefit |

|---|---|---|

| Pharmacokinetic Studies | Precise drug tracking | Elimination of matrix interference |

| Metabolite Identification | Mass spectral filtering | Rapid metabolite recognition |

| Bioavailability Assessment | Internal standardization | Reduced analytical variability |

| Method Validation | Quality control reference | Enhanced analytical confidence |

Stable isotope labeling technology, exemplified by epsilon-aminocaproic acid-d10 hydrochloride, has become increasingly important for clinical pharmacology applications. The technique enables researchers to assess drug pharmacology, determine pharmacokinetic profiles, and investigate modes of action with enhanced precision. In bioavailability studies, deuterated compounds can provide valuable insights into formulation performance and drug absorption characteristics, particularly when conventional analytical approaches prove insufficient.

The role of epsilon-aminocaproic acid-d10 hydrochloride in proteomics research represents another significant application area, where the compound serves as a chemical probe for investigating protein interactions and enzyme kinetics. The deuterium labeling enables researchers to track molecular interactions in complex biological systems without introducing significant perturbations to the natural biochemical environment. This capability proves particularly valuable for understanding the mechanism of action of antifibrinolytic agents and their interactions with target proteins.

特性

IUPAC Name |

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-QXHYUYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via alkaline hydrolysis, where ε-aminocaprolactam undergoes ring-opening in the presence of Ba(OH)₂·8H₂O. DMSO acts as both a solvent and catalyst, forming an active complex with the lactam to enhance reaction kinetics. The stoichiometric ratio of Ba(OH)₂·8H₂O to ε-aminocaprolactam is critical, with a minimum requirement of 0.5 mol of barium hydroxide per mole of lactam. The reaction is conducted at elevated temperatures (95–105°C) under reflux for 3–4 hours, achieving near-quantitative conversion to the barium salt of ε-aminocaproic acid.

Isolation and Purification

Post-hydrolysis, the reaction mixture is cooled to 45–60°C, and gaseous carbon dioxide (CO₂) is introduced to precipitate barium carbonate (BaCO₃), liberating the free acid. The precipitated BaCO₃ is removed via filtration, and the filtrate undergoes vacuum evaporation to isolate ε-aminocaproic acid. Crystallization from the DMSO-rich phase yields prismatic crystals with a melting point of 207–209°C and purity exceeding 99.6%.

Table 1: Key Parameters for ε-Aminocaproic Acid Synthesis

| Parameter | Value/Range |

|---|---|

| Solvent Ratio (H₂O:DMSO) | 1:0.5 (v/v) |

| Reaction Temperature | 95–105°C |

| Reaction Time | 3–4 hours |

| Yield | 96–99% of theoretical |

| Purity | 99.6–99.8% |

| Method | Conditions | Advantages | Challenges |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O, Pd/BaSO₄, 80–120°C, 72–96 hrs | High deuteration efficiency | Long reaction times |

| Deuterated Precursor Route | LiAlD₄, THF, reflux | Direct isotopic incorporation | Cost of deuterated reagents |

Formation of the Hydrochloride Salt

The final step in the preparation of ε-aminocaproic acid-d10 hydrochloride involves protonation of the free acid with hydrochloric acid (HCl). This is typically performed in a deuterated solvent (e.g., D₂O or deuterated ethanol) to minimize back-exchange of deuterium atoms.

Acid-Base Neutralization

A stoichiometric amount of concentrated HCl is added to a suspension of ε-aminocaproic acid-d10 in deuterated ethanol at 0–5°C. The mixture is stirred for 12–24 hours to ensure complete salt formation, followed by vacuum filtration and drying under reduced pressure (20–25 mm Hg) at 50–60°C. The resulting hydrochloride salt exhibits a melting point of 208–210°C and a deuterium enrichment of ≥98%.

Industrial-Scale Production Considerations

Scalability of the aforementioned methods is critical for commercial viability. The patented hydrolytic decomposition process (Section 1) is inherently scalable, with reactor volumes exceeding 1,000 liters in industrial settings. Key considerations include:

-

Solvent Recovery : DMSO is recycled via distillation, reducing operational costs.

-

Waste Management : Barium carbonate byproduct is filtered and repurposed for ceramic or glass manufacturing.

-

Quality Control : In-process monitoring via NMR and mass spectrometry ensures isotopic purity and compliance with pharmacopeial standards.

化学反応の分析

Types of Reactions

Epsilon-Aminocaproic Acid-d10 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.

科学的研究の応用

Epsilon-Aminocaproic Acid-d10 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.

Biology: Employed in studies involving protein interactions and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects in preventing excessive bleeding.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Epsilon-Aminocaproic Acid-d10 Hydrochloride involves its interaction with plasminogen, a precursor to the enzyme plasmin. By binding to plasminogen, the compound prevents its conversion to plasmin, thereby inhibiting fibrinolysis (the breakdown of fibrin). This action helps maintain the integrity of blood clots and prevents excessive bleeding.

類似化合物との比較

Non-Deuterated ε-Aminocaproic Acid (EACA)

Functional Differences

- Therapeutic Use: EACA inhibits fibrinolysis by blocking plasminogen activation, reducing bleeding in surgeries (e.g., cardiac, orthopedic) .

- Analytical Role: Unlike its deuterated counterpart, non-deuterated EACA lacks isotopic labeling, limiting its utility as an internal standard in mass spectrometry .

Clinical Efficacy

Tranexamic Acid (TXA)

Molecular Properties

- Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS : 1197-18-8

Comparative Efficacy

- Blood Loss Reduction : TXA and EACA show similar efficacy (~35% reduction in blood loss), but TXA may marginally outperform EACA in reducing reoperation rates (OR: 0.39 vs. 0.32) .

- Cost and Safety : TXA is cost-effective and lacks the nephrotoxicity risks associated with aprotinin. However, EACA is ~30% cheaper in some formulations .

Clinical Data

| Parameter | EACA | TXA |

|---|---|---|

| Blood Loss Reduction | 35% | 35–53% |

| Transfusion Reduction | 61% | 62% |

| Cost per Dose | $340–2,228 | $380–4,000 |

Aprotinin

Molecular Properties

- Source : Bovine lung tissue

- Molecular Weight : 6,512 g/mol

- CAS : 9087-70-1

Deuterated Analogs in Analytical Chemistry

ε-Aminocaproic Acid-d10 Hydrochloride is part of a broader class of deuterated internal standards, such as (±)-threo-Ritalinic Acid-d10 Hydrochloride (CAS: 2138070-28-5) and Tolperisone-d10 Hydrochloride (CAS: 1185160-65-9) . These compounds enable precise quantification in LC-MS/MS by minimizing matrix effects and ion suppression.

Key Advantages Over Non-Deuterated Forms

- Isotopic Purity: >95% deuterium enrichment ensures minimal interference from endogenous analogs .

- Stability : Deuterated forms resist metabolic degradation, improving reproducibility in long-term studies .

Structural and Functional Derivatives

Ethyl Ester Derivatives

- 6-Aminocaproic Acid Ethyl Ester HCl (CAS: 3633-17-8): Used in prodrug formulations to enhance bioavailability. Unlike ε-Aminocaproic Acid-d10, it lacks antifibrinolytic activity and is primarily a synthetic intermediate .

Other Antifibrinolytics

- γ-Aminobutyric Acid (GABA) Derivatives: Structurally distinct, these target neurological pathways rather than fibrinolysis .

生物活性

Epsilon-Aminocaproic Acid-d10 Hydrochloride, a deuterated form of epsilon-aminocaproic acid (EACA), is a synthetic antifibrinolytic agent primarily used in medical and research applications. This compound is notable for its ability to inhibit the plasmin-plasminogen system, which plays a critical role in the regulation of fibrinolysis, the process that dissolves blood clots. This article explores the biological activity of Epsilon-Aminocaproic Acid-d10 Hydrochloride, including its mechanism of action, pharmacological effects, clinical applications, and associated case studies.

Epsilon-Aminocaproic Acid-d10 Hydrochloride functions by binding reversibly to the kringle domain of plasminogen. This binding inhibits the conversion of plasminogen to plasmin, thereby reducing fibrinolysis. The inhibition of plasmin activity leads to decreased breakdown of fibrin clots, which is beneficial in conditions where excessive bleeding occurs.

Key Pharmacological Targets

Pharmacokinetics

The pharmacokinetic profile of Epsilon-Aminocaproic Acid-d10 Hydrochloride indicates that it can be administered both orally and intravenously, achieving effective blood levels rapidly. The compound is primarily excreted through urine, where it is concentrated significantly during renal clearance.

Clinical Applications

Epsilon-Aminocaproic Acid-d10 Hydrochloride has been utilized in various clinical settings:

- Surgical Procedures : It is often used to prevent excessive bleeding during surgeries, particularly cardiac and thoracic operations.

- Hemophilia Management : The compound has shown efficacy in controlling bleeding episodes in hemophiliacs.

- Subarachnoid Hemorrhage : It is employed in managing rebleeding in patients with intracranial aneurysms due to its ability to cross the blood-brain barrier and inhibit fibrinolysis .

- Menorrhagia and Gastrointestinal Bleeding : The drug has been investigated for its potential benefits in managing heavy menstrual bleeding and gastrointestinal hemorrhages.

Case Studies

- Myopathy Induced by EACA : A documented case highlighted proximal myopathy as a side effect of EACA administration. Symptoms ranged from mild myalgias to severe conditions such as rhabdomyolysis and acute tubular necrosis . Monitoring creatine phosphokinase (CPK) levels was emphasized for patients undergoing prolonged treatment.

- Thrombotic Events : EACA's inhibition of fibrinolysis raises concerns about thrombotic events. Reports indicate that patients with predispositions to thrombosis may experience increased risks when treated with EACA .

Research Findings

Recent studies have expanded on the biological activity and applications of Epsilon-Aminocaproic Acid-d10 Hydrochloride:

- Inhibitory Effects on Plasminogen Activators : Research demonstrated that concentrations between 1.25-5 mg/ml significantly inhibited plasminogen activators without affecting other immunological reactions .

- Potential Side Effects : Notable side effects include hypotension, cardiac arrhythmias, and severe myopathy with prolonged use. Clinical guidelines recommend careful monitoring during therapy .

Summary of Biological Activity

Epsilon-Aminocaproic Acid-d10 Hydrochloride serves as a potent antifibrinolytic agent with diverse applications in clinical settings. Its ability to inhibit fibrinolysis makes it invaluable in managing bleeding disorders; however, clinicians must remain vigilant regarding potential side effects and thrombotic risks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ε-Aminocaproic Acid-d10 Hydrochloride, and how can isotopic purity be validated?

- Methodology : Synthesis typically involves deuteration of ε-aminocaproic acid via catalytic exchange or chemical substitution, followed by hydrochloric acid salt formation. Isotopic purity (>98% deuterium incorporation) is validated using nuclear magnetic resonance (^2H NMR) and high-resolution mass spectrometry (HRMS). Quantification of residual non-deuterated analogs requires reverse-phase HPLC coupled with UV detection at 210 nm, calibrated against certified reference standards .

- Key Considerations : Ensure reaction conditions (temperature, solvent, catalyst) minimize isotopic scrambling. Use deuterated solvents (e.g., D2O) to prevent back-exchange during purification.

Q. Which analytical techniques are critical for characterizing ε-Aminocaproic Acid-d10 Hydrochloride in pharmaceutical matrices?

- Methodology :

- LC-MS/MS : Optimize ion-pair chromatography (e.g., using trifluoroacetic acid) to separate deuterated and non-deuterated species. Monitor transitions m/z 147 → 84 (parent) and m/z 157 → 94 (deuterated) .

- FTIR : Confirm hydrochloride salt formation via O-H/N-H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (600–800 cm⁻¹) .

- Data Table :

| Technique | Purpose | Detection Limit | Reference |

|---|---|---|---|

| ^2H NMR | Isotopic purity | 0.5% non-deuterated | |

| LC-MS/MS | Quantification in plasma | 1 ng/mL |

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between ε-Aminocaproic Acid and its deuterated analog?

- Methodology :

- Isotopic Effect Analysis : Compare metabolic stability (e.g., CYP450-mediated oxidation) using liver microsomes. Deuterated analogs may exhibit prolonged half-life due to kinetic isotope effects (KIEs) .

- In Vivo Studies : Administer equimolar doses to animal models and measure plasma concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC and Cmax .

Q. What experimental designs are optimal for studying ε-Aminocaproic Acid-d10 Hydrochloride as an internal standard in multi-matrix analyses?

- Methodology :

- Embedded Design : Combine quantitative LC-MS/MS data (primary outcome) with qualitative stability assessments (secondary outcome). For example, analyze degradation under varying pH/temperature conditions while quantifying recovery rates .

- Cross-Validation : Compare results across matrices (e.g., plasma, urine, tissue homogenates) using ANOVA to identify matrix-specific biases .

- Data Table :

| Matrix | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|

| Plasma | 98.2 ± 2.1 | 2.5 | |

| Urine | 95.4 ± 3.6 | 3.8 |

Q. How can researchers address challenges in detecting low-abundance impurities in ε-Aminocaproic Acid-d10 Hydrochloride batches?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress. Use HPLC-DAD to identify degradation products (e.g., ε-caprolactam-d10) .

- High-Resolution MS : Screen for impurities with mass accuracy <5 ppm. Target suspect ions (e.g., m/z 131.0943 for non-deuterated byproducts) .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks explain the pharmacological behavior of deuterated ε-Aminocaproic Acid derivatives?

- Theory : The kinetic isotope effect (KIE) predicts reduced metabolic clearance due to stronger C-D bonds. However, steric and electronic effects may alter binding affinity to plasminogen activators .

- Validation : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding energies of deuterated vs. non-deuterated forms to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。